CAY10703

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

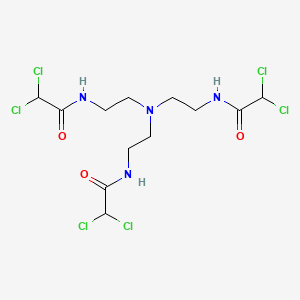

CAY10703, formellement connu sous le nom de N,N’,N’'-(nitrilotris(éthane-2,1-diyl))tris(2,2-dichloroacétamide), est un dérivé stable du dichloroacétate. Il s'agit d'un trimère de dichloroacétate, connu pour ses effets inhibiteurs sur les isoformes de la pyruvate déshydrogénase kinase. Ce composé a montré une cytotoxicité significative contre les lignées cellulaires leucémiques et est utilisé dans divers domaines de la recherche scientifique, notamment le cancer, la signalisation cellulaire et la biologie mitochondriale .

Applications De Recherche Scientifique

CAY10703 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying halogenated carboxylic acids.

Biology: Investigated for its effects on cellular respiration and metabolism, particularly in cancer cells.

Medicine: Explored for its potential therapeutic effects in cancer treatment due to its cytotoxicity against leukemia cell lines.

Industry: Utilized in the development of new chemical entities and as a reference standard in analytical chemistry

Mécanisme D'action

Target of Action

CAY10703, also known as N,N’,N’'-(nitrilotris(ethane-2,1-diyl))tris(2,2-dichloroacetamide), primarily targets all pyruvate dehydrogenase kinase (PDHK) isoforms . PDHKs are enzymes that phosphorylate and inhibit pyruvate dehydrogenase (PDH) in mitochondria . This inhibition has relevance to various diseases, including cancer and type 2 diabetes .

Mode of Action

this compound interacts with its targets by inhibiting PDHK, which in turn shifts cell metabolism from glycolysis to mitochondrial glucose oxidation . This shift in metabolism is particularly significant in the context of cancer cells, which typically rely on glycolysis for energy production .

Biochemical Pathways

The inhibition of PDHK by this compound affects the glycolysis pathway and promotes mitochondrial glucose oxidation . This metabolic shift has downstream effects on cellular energy production and can influence the growth and proliferation of cells, particularly cancer cells .

Result of Action

this compound has been found to be significantly cytotoxic against leukemia cell lines . It reduces both basal and maximal respiration in leukemia cells , indicating a profound impact on cellular metabolism. It is approximately three-fold less cytotoxic against peripheral blood mononuclear cells from healthy blood donors , suggesting some degree of selectivity in its action.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and solubility can be affected by temperature and the pH of the solution . Additionally, the compound’s cytotoxic effects can be influenced by the specific metabolic environment of the target cells . .

Analyse Biochimique

Biochemical Properties

CAY10703 plays a crucial role in biochemical reactions by inhibiting pyruvate dehydrogenase kinase (PDHK) isoforms. PDHK enzymes phosphorylate and inhibit pyruvate dehydrogenase (PDH) in mitochondria, thereby regulating the shift from glycolysis to mitochondrial glucose oxidation. By inhibiting PDHK, this compound promotes mitochondrial glucose oxidation, which has implications for cancer, type 2 diabetes, and other metabolic diseases . The compound interacts with enzymes such as PDHK and PDH, altering their activity and influencing cellular metabolism.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In leukemia cells, it significantly reduces both basal and maximal respiration, indicating its impact on cellular metabolism . The compound also influences cell signaling pathways, gene expression, and cellular metabolism by shifting the metabolic balance from glycolysis to mitochondrial glucose oxidation. This shift can lead to changes in cell function, including alterations in energy production and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting PDHK enzymes. This inhibition prevents the phosphorylation and subsequent inactivation of PDH, thereby promoting mitochondrial glucose oxidation . The compound’s mechanism of action involves enzyme inhibition, which leads to changes in gene expression and metabolic pathways. By targeting PDHK, this compound effectively shifts cellular metabolism towards oxidative phosphorylation, impacting various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable in vivo after subcutaneous inoculation, remaining in circulation for more than five hours after injection . This stability allows for prolonged observation of its effects on cellular function. Long-term studies have shown that this compound can maintain its cytotoxic effects over extended periods, making it a valuable tool for in vitro and in vivo research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent cytotoxic effects against leukemia cells without significant toxicity to peripheral blood mononuclear cells from healthy donors . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in preclinical studies. Threshold effects and dose-dependent responses are critical considerations in the application of this compound in animal models.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose oxidation. By inhibiting PDHK, the compound shifts metabolism from glycolysis to mitochondrial glucose oxidation . This shift impacts metabolic flux and metabolite levels, influencing various cellular processes. The interaction with enzymes such as PDHK and PDH plays a crucial role in regulating these metabolic pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s stability and solubility properties allow it to remain in circulation for extended periods, facilitating its distribution to target cells and tissues . The effects on localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound’s subcellular localization is primarily within the mitochondria, where it exerts its effects on PDHK and PDH enzymes . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its activity and function within the mitochondria. This localization is essential for its role in regulating cellular metabolism and energy production.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de CAY10703 implique la réaction de l'acide dichloroacétique avec la tris(2-aminoéthyl)amine dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO) et est effectuée à température ambiante. Le produit est ensuite purifié par cristallisation pour atteindre une pureté ≥95% .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de haute pureté pour garantir la cohérence et la qualité du produit final. Les conditions de réaction sont optimisées pour maximiser le rendement et minimiser les impuretés. Le composé est ensuite soumis à des mesures rigoureuses de contrôle de qualité, notamment la chromatographie liquide haute performance (CLHP) et la spectroscopie de résonance magnétique nucléaire (RMN) .

Analyse Des Réactions Chimiques

Types de réactions : CAY10703 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir this compound en dérivés moins chlorés.

Substitution : Les atomes d'halogène dans this compound peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactifs appropriés.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le méthylate de sodium et le tert-butylate de potassium sont employés pour les réactions de substitution.

Produits principaux :

Oxydation : Formation d'oxydes de dichloroacétate.

Réduction : Formation de dérivés moins chlorés.

Substitution : Formation de dichloroacétamides substitués

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle pour l'étude des acides carboxyliques halogénés.

Biologie : Investigated for its effects on cellular respiration and metabolism, particularly in cancer cells.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du cancer en raison de sa cytotoxicité contre les lignées cellulaires leucémiques.

Industrie : Utilisé dans le développement de nouvelles entités chimiques et comme étalon de référence en chimie analytique

5. Mécanisme d'action

This compound exerce ses effets en inhibant les isoformes de la pyruvate déshydrogénase kinase, qui sont des enzymes qui phosphorylent et inhibent la pyruvate déshydrogénase dans les mitochondries. Cette inhibition déplace le métabolisme cellulaire de la glycolyse vers l'oxydation du glucose mitochondrial, conduisant à une diminution de la respiration basale et maximale dans les cellules leucémiques. La cytotoxicité du composé est attribuée à sa capacité à perturber le métabolisme énergétique cellulaire, ce qui en fait un candidat potentiel pour la thérapie du cancer .

Composés similaires :

Dichloroacétate (DCA) : Un inhibiteur bien connu de la pyruvate déshydrogénase kinase ayant des effets métaboliques similaires.

Trichloroacétate : Un autre acide carboxylique halogéné ayant des effets inhibiteurs sur la pyruvate déshydrogénase kinase.

Monochloroacétate : Un dérivé moins chloré ayant des effets similaires mais moins puissants.

Unicité de this compound : this compound est unique en raison de sa structure trimérique, ce qui améliore sa cytotoxicité contre les lignées cellulaires leucémiques par rapport au dichloroacétate. Il est au moins 10 fois plus cytotoxique contre les cellules leucémiques et environ 3 fois moins cytotoxique contre les cellules mononucléaires du sang périphérique provenant de donneurs sains. Cette cytotoxicité sélective fait de this compound un composé prometteur pour la thérapie anticancéreuse ciblée .

Comparaison Avec Des Composés Similaires

Dichloroacetate (DCA): A well-known inhibitor of pyruvate dehydrogenase kinase with similar metabolic effects.

Trichloroacetate: Another halogenated carboxylic acid with inhibitory effects on pyruvate dehydrogenase kinase.

Monochloroacetate: A less chlorinated derivative with similar but less potent effects.

Uniqueness of CAY10703: this compound is unique due to its trimeric structure, which enhances its cytotoxicity against leukemia cell lines compared to dichloroacetate. It is at least 10-fold more cytotoxic against leukemia cells and approximately 3-fold less cytotoxic against peripheral blood mononuclear cells from healthy donors. This selective cytotoxicity makes this compound a promising compound for targeted cancer therapy .

Propriétés

IUPAC Name |

N-[2-[bis[2-[(2,2-dichloroacetyl)amino]ethyl]amino]ethyl]-2,2-dichloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Cl6N4O3/c13-7(14)10(23)19-1-4-22(5-2-20-11(24)8(15)16)6-3-21-12(25)9(17)18/h7-9H,1-6H2,(H,19,23)(H,20,24)(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXWSCUTUXVKDSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCNC(=O)C(Cl)Cl)CCNC(=O)C(Cl)Cl)NC(=O)C(Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18Cl6N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[7,9,10,13-tetraacetyloxy-4-(acetyloxymethyl)-2-hydroxy-8,12,15,15-tetramethyl-5-bicyclo[9.3.1]pentadeca-3,8,11-trienyl] 3-phenylprop-2-enoate](/img/structure/B593446.png)

![(2,7,9,10-tetraacetyloxy-5,13-dihydroxy-8,12,15,15-tetramethyl-4-bicyclo[9.3.1]pentadeca-3,8,11-trienyl)methyl acetate](/img/structure/B593457.png)